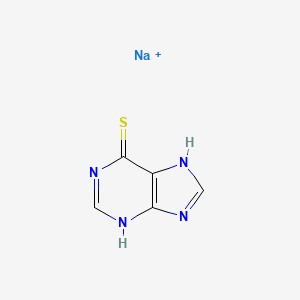

6-Mercaptopurine sodium salt

Description

Historical Perspectives on Purine (B94841) Antimetabolite Discovery and Development

The journey to the synthesis of 6-mercaptopurine (B1684380) and its derivatives is a landmark in medical history, rooted in the innovative work of Nobel laureates George Hitchings and Gertrude Elion. nih.govaacrjournals.org Their research in the mid-20th century at Burroughs Wellcome diverged from the common trial-and-error method of drug discovery. sterimaxinc.com Instead, they championed a "rational" approach, which involved understanding the fundamental biochemical differences between normal and pathogenic cells to design molecules that could selectively interfere with the growth of the latter. nih.govsterimaxinc.com

Hitchings and Elion focused on nucleic acid metabolism, hypothesizing that they could halt cell growth by creating faulty building blocks—or antimetabolites—that would block the enzymes involved in DNA synthesis. nih.gov Their initial work centered on purines, the essential components of DNA, leading to the synthesis of diaminopurine and thioguanine. nih.gov These compounds, structural analogs of the natural purines adenine (B156593) and guanine (B1146940), demonstrated the validity of their approach by showing efficacy against leukemia. nih.gov

In 1951, Elion synthesized 6-mercaptopurine (6-MP) by substituting a sulfur atom for the oxygen atom on the purine analog hypoxanthine. nih.gov This new compound proved to be a potent inhibitor of purine utilization. medchemexpress.com The creation of the sodium salt of 6-mercaptopurine was a crucial step for its application in research, particularly for intravenous administration in animal studies and for use in aqueous solutions for in vitro experiments, due to its enhanced solubility compared to the free base form. sterimaxinc.comguidechem.comgoogle.com A 1955 patent described a method of preparing 6-mercaptopurine that involved heating the sodium salt of an intermediate compound. google.com

The remarkable success of 6-mercaptopurine in producing remissions in childhood leukemia led to its rapid approval by the U.S. Food and Drug Administration in 1953. nih.gov This achievement underscored the power of rational drug design and established purine antimetabolites as a cornerstone of chemotherapy research.

Academic Significance in Preclinical Investigations

The academic significance of 6-mercaptopurine sodium salt in preclinical research is extensive, primarily stemming from its role as a tool to probe the mechanisms of purine metabolism and its effects on cell proliferation and function. As an antimetabolite, 6-mercaptopurine must be intracellularly converted to its active form, thioinosine monophosphate (TIMP). sterimaxinc.comCurrent time information in Bangalore, IN. This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). sterimaxinc.com

TIMP exerts its effects through multiple pathways:

It inhibits several enzymes involved in the de novo synthesis of purine ribonucleotides, a pathway often upregulated in proliferating cells. Current time information in Bangalore, IN.selleckchem.com

It can be further metabolized to other thiopurine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity. sterimaxinc.comeuropa.eu

In preclinical studies, 6-mercaptopurine has been instrumental in elucidating the reliance of certain cancer cells on de novo purine synthesis. google.com For instance, research on leukemia cell lines has demonstrated that 6-mercaptopurine treatment leads to the depletion of purine nucleotides, cell cycle arrest, and apoptosis. google.com In vitro studies using various cancer cell lines, such as Jurkat (a human T-cell leukemia line), have been crucial in detailing the cytotoxic effects and the molecular pathways affected by the compound. nih.govdovepress.com

Furthermore, 6-mercaptopurine has been investigated for its immunomodulatory properties in preclinical models. Its ability to inhibit the proliferation of lymphocytes, which are highly dependent on the de novo pathway for purine synthesis, forms the basis of this activity. google.comCurrent time information in Bangalore, IN. Recent preclinical research has also uncovered a novel anti-tumor mechanism for 6-mercaptopurine, showing that it can inhibit PD-1 signaling by blocking the recruitment of the phosphatase SHP2, thereby enhancing T-cell function. mpbio.com

The use of 6-mercaptopurine sodium salt in these preclinical investigations is often necessitated by the need for a soluble formulation in aqueous cell culture media or for intravenous administration in animal models to study its systemic effects. aacrjournals.orgsterimaxinc.com

Table 1: Chemical and Physical Properties of 6-Mercaptopurine Sodium Salt

| Property | Value | Source |

| IUPAC Name | sodium;3,7-dihydropurine-6-thione | nih.gov |

| Molecular Formula | C₅H₃N₄NaS | nih.gov |

| Molecular Weight | 174.16 g/mol | nih.gov |

| CAS Number | 5044-14-4 | nih.gov |

| Appearance | Yellowish-greenish solid | guidechem.com |

| Solubility | Soluble in alkaline solutions. |

Table 2: Selected Preclinical Research Findings for 6-Mercaptopurine

| Research Area | Model System | Key Findings | Reference(s) |

| Mechanism of Action | Human lymphoma cells | 6-MP is a potent inhibitor of cellular RNA synthesis; 6-thioITP inhibits RNA polymerase I and II activities. | selleckchem.com |

| Mechanism of Action | Jurkat T cells | Induces a significant reduction in intracellular ATP content, leading to energetic stress. | google.com |

| Cytotoxicity | Jurkat T cells | Reduces cell viability in a time-dependent manner and induces apoptosis. | google.comnih.gov |

| Immunomodulation | In vitro and in vivo models | Inhibits PD-1 signalling by blocking the recruitment of SHP2 by PD-1, enhancing T cell function. | mpbio.com |

| Drug Resistance | Leukemia cell lines | Resistance can be caused by the inability to convert 6-MP to TIMP. | Current time information in Bangalore, IN. |

Properties

CAS No. |

1194-62-3 |

|---|---|

Molecular Formula |

C5H4N4NaS+ |

Molecular Weight |

175.17 g/mol |

IUPAC Name |

sodium;3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |

InChI Key |

CVTDRIGVRPDWTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Pharmacology of 6 Mercaptopurine

6-Mercaptopurine (B1684380) as a Prodrug: Intracellular Bioactivation Pathways

6-mercaptopurine, a structural analog of the purine (B94841) base hypoxanthine, must undergo a series of enzymatic conversions to become pharmacologically active. patsnap.comoncohemakey.com This bioactivation process is critical for its therapeutic effects, which are primarily mediated by its metabolites interfering with nucleic acid synthesis. wikipedia.orgpatsnap.com

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Thioinosine Monophosphate (TIMP) Formation

The initial and pivotal step in the activation of 6-MP is its conversion to thioinosine monophosphate (TIMP). patsnap.compatsnap.com This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to 6-MP. patsnap.comchemicalbook.com This conversion is crucial as TIMP serves as the central hub for all subsequent active metabolites. patsnap.com The dependence on HGPRT for activation is highlighted by the observation that tumor cells resistant to 6-mercaptopurine often exhibit a loss of the ability to convert 6-mercaptopurine to TIMP. wikipedia.org

Formation of Thioguanine Nucleotides (6-TGNs) and their Incorporation into Nucleic Acids (DNA/RNA)

Following its formation, TIMP can be further metabolized through a series of enzymatic steps to ultimately form thioguanine nucleotides (6-TGNs). oncohemakey.com This pathway involves the conversion of TIMP to thioguanylic acid (TGMP) by the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase. wikipedia.orgmedkoo.com TGMP is then phosphorylated to its di- and triphosphate forms, thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), respectively. tandfonline.com The deoxy forms of these nucleotides, such as thio-deoxyguanosine triphosphate (thio-dGTP), are also produced. patsnap.compatsnap.com

These thioguanine nucleotides are the primary cytotoxic metabolites of 6-mercaptopurine. europa.eu Their structural similarity to natural purine nucleotides allows for their incorporation into both DNA and RNA. patsnap.compatsnap.com The incorporation of 6-TGNs into DNA during the S-phase of the cell cycle leads to DNA damage, including the formation of single-strand breaks and cross-links, which can trigger cell cycle arrest and apoptosis. patsnap.comchemicalbook.comtandfonline.com Similarly, their incorporation into RNA can disrupt RNA synthesis and function. chemicalbook.com The cytotoxicity of 6-mercaptopurine has been directly correlated with the extent of 6-TGN incorporation into the DNA of target cells. oncohemakey.com

Inhibition of Purine Biosynthesis Pathways by 6-Mercaptopurine Metabolites

Beyond their incorporation into nucleic acids, the metabolites of 6-mercaptopurine exert significant inhibitory effects on the de novo synthesis and interconversion of purine nucleotides. wikipedia.orgpatsnap.com This disruption of purine metabolism further contributes to the compound's antiproliferative effects.

Interference with de novo Purine Synthesis (e.g., Amidophosphoribosyltransferase Inhibition)

The de novo synthesis of purines is a fundamental cellular process for producing the building blocks of DNA and RNA. A key rate-limiting enzyme in this pathway is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase). wikipedia.orgpatsnap.com The 6-mercaptopurine metabolites TIMP and, more potently, MTIMP, have been shown to inhibit this enzyme. wikipedia.orgdrugbank.com By blocking this initial and committed step, these metabolites effectively shut down the entire de novo purine synthesis pathway, leading to a depletion of the purine nucleotide pool necessary for cell proliferation. wikipedia.orgpatsnap.com

Inhibition of Purine Nucleotide Interconversions (e.g., IMP Dehydrogenase, Xanthylate Aminase)

In addition to inhibiting de novo synthesis, 6-mercaptopurine metabolites also interfere with the interconversion of purine nucleotides. wikipedia.org TIMP acts as a competitive inhibitor of several enzymes that utilize inosinic acid (IMP) as a substrate. medkoo.comdrugbank.com Specifically, TIMP inhibits the conversion of IMP to xanthylic acid (XMP), a reaction catalyzed by IMP dehydrogenase. wikipedia.org It also blocks the conversion of IMP to adenylic acid (AMP). wikipedia.org Furthermore, the conversion of TIMP to thioguanylic acid (TGMP) by IMP dehydrogenase and xanthylate aminase also consumes these enzymes, thereby limiting the production of natural guanine (B1146940) nucleotides. wikipedia.orgmedkoo.com This multifaceted inhibition of purine nucleotide interconversions further depletes the cellular pools of adenine (B156593) and guanine nucleotides, essential for DNA and RNA synthesis. chemicalbook.com

Table 1: Key Enzymes and Metabolites in the 6-Mercaptopurine Pathway

| Enzyme | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine, PRPP | Thioinosine Monophosphate (TIMP) | Initial and rate-limiting activation step. patsnap.comchemicalbook.com |

| Thiopurine S-Methyltransferase (TPMT) | 6-Mercaptopurine, TIMP | 6-Methylmercaptopurine (B131649) (6-MMP), 6-Methylthioinosinate (MTIMP) | Inactivation and formation of purine synthesis inhibitors. wikipedia.orgpatsnap.com |

| Inosinate (IMP) Dehydrogenase | TIMP, IMP | Thioguanylic Acid (TGMP), Xanthylic Acid (XMP) | Formation of thioguanine nucleotides and inhibition of guanine nucleotide synthesis. wikipedia.orgmedkoo.com |

| Xanthylate (XMP) Aminase | Thioxanthosine Monophosphate (TXMP) | Thioguanylic Acid (TGMP) | Final step in the conversion of TIMP to TGMP. pharmgkb.org |

| Amidophosphoribosyltransferase | PRPP, Glutamine | 5-Phosphoribosylamine | Rate-limiting step in de novo purine synthesis; inhibited by TIMP and MTIMP. wikipedia.orgpatsnap.com |

Modulation of Cellular Energetic Metabolism by 6-Mercaptopurine

6-Mercaptopurine (6-MP) substantially alters the energetic and metabolic state of cells, particularly rapidly proliferating ones like cancer cells. It achieves this by disrupting nucleotide synthesis, which in turn triggers a cascade of metabolic reprogramming events.

Impact on Intracellular ATP Concentration and AMP-activated Protein Kinase (AMPK) Activation

As a purine analog, 6-MP interferes with the de novo synthesis of purine nucleotides, which are the building blocks of DNA, RNA, and the essential energy currency molecule, adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov This interference leads to a significant and rapid reduction in the intracellular concentration of ATP. nih.govresearchgate.net A study on leukemic T cells demonstrated that 6-MP induced a notable drop in ATP levels as early as two hours after exposure, with this depletion becoming more pronounced over 48 hours. nih.gov

The decrease in ATP, along with a corresponding reduction in ADP and AMP levels, creates a state of energetic stress. nih.gov This stress is characterized by an increased AMP:ATP ratio, which is a critical signal for the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.govresearchgate.net Consequently, 6-MP treatment leads to the significant phosphorylation and activation of AMPK, which then initiates a series of downstream effects to restore energy balance. nih.govresearchgate.net

Effects on Mechanistic Target of Rapamycin (B549165) (mTOR), Hypoxia-Inducible Factor 1α (HIF-1α), and Myc Expression

The activation of AMPK by 6-MP directly impacts several key regulators of cell growth and metabolism. nih.govresearchgate.net One of the primary targets of activated AMPK is the mechanistic target of rapamycin (mTOR) pathway, specifically the mTORC1 complex, which is a central promoter of cell proliferation and anabolic processes. nih.govspandidos-publications.com AMPK activation by 6-MP leads to the inhibition of mTOR activity. nih.govnih.govebi.ac.uk

Table 1: Effect of 6-Mercaptopurine on Key Metabolic Regulators

| Regulator | Effect of 6-MP Treatment | Downstream Consequence |

|---|---|---|

| AMPK | Activation | Inhibition of anabolic pathways |

| mTOR | Inhibition | Reduced cell growth and proliferation |

| HIF-1α | Decreased Expression | Impaired adaptation to hypoxia, reduced glycolysis |

| Myc | Decreased Expression | Reduced cell cycle progression and metabolism |

Regulation of Glucose and Glutamine Fluxes

The 6-MP-induced cascade of AMPK activation and subsequent inhibition of mTOR, HIF-1α, and Myc leads to profound changes in cellular nutrient utilization. Specifically, the fluxes of glucose and glutamine, two critical fuels for cancer cells, are strongly decreased. nih.govnih.govebi.ac.uk

Studies have shown that while 6-MP may not alter glucose uptake itself, it significantly inhibits glycolysis, the process of breaking down glucose for energy. nih.gov This is evidenced by a marked decrease in lactate (B86563) production, a key marker of aerobic glycolysis (the Warburg effect). nih.gov Furthermore, 6-MP has been found to inhibit key glycolytic enzymes. nih.gov In addition to its effects on glucose, 6-MP also curtails glutaminolysis, the metabolic pathway that utilizes glutamine. nih.gov This combined reduction in both glycolytic and glutaminolytic fluxes severely hampers the cell's ability to produce energy and biosynthetic precursors, thereby contributing to the drug's therapeutic effect. nih.govresearchgate.net

Interaction with Other Biological Molecules and Enzymes

Beyond its role as a purine antimetabolite, 6-Mercaptopurine's chemical structure allows it to interact with other important biological components, including metal ions and enzymes involved in its own metabolism.

Complex Formation with Metal Ions (e.g., Copper)

6-Mercaptopurine has the ability to form coordination complexes with various transition metal ions, with its interaction with copper (Cu²⁺) being a notable example. nih.govmdpi.com The sulfur and nitrogen atoms in the 6-MP molecule serve as donor sites for chelation. sci-hub.red Studies have demonstrated the formation of a stable 1:1 complex between 6-MP and Cu²⁺. nih.gov The formation of such metal complexes can alter the chemical and biological properties of the drug. sci-hub.redresearchgate.net While the precise biological implications are still under investigation, it is suggested that this complex formation could represent an additional mechanism of action for 6-MP. nih.gov It has been shown that copper complexes of 6-MP can exhibit enhanced anticancer activity compared to the drug alone. sci-hub.red

Table 2: Interaction of 6-Mercaptopurine with Copper (Cu²⁺)

| Parameter | Finding | Reference |

|---|---|---|

| Complex Composition | 1:1 (6-MP : Cu²⁺) | nih.gov |

| Coordination Sites | Sulfur and pyrimidine (B1678525) nitrogen atoms | sci-hub.red |

| Stability Constant (log K) | 6.74 | nih.gov |

| Potential Outcome | Enhanced anticancer activity | sci-hub.red |

Modulation of Xanthine (B1682287) Oxidase Activity

6-Mercaptopurine is a well-known substrate for the enzyme xanthine oxidase (XO). nih.govmdpi.com XO is a critical enzyme in the purine catabolism pathway, which metabolizes purines into uric acid for excretion. researchgate.net This enzyme catalyzes the hydroxylation of 6-MP to an inactive metabolite, 6-thiouric acid. researchgate.netpharmacompass.com This metabolic process represents a major pathway for the clearance and inactivation of the drug. pharmacompass.com

The interaction is highly significant clinically. When 6-MP is administered alongside a xanthine oxidase inhibitor, such as allopurinol, the metabolism of 6-MP is blocked. pharmacompass.com This inhibition leads to a substantial increase in the bioavailability of 6-MP, shunting it towards its active metabolic pathways and thereby increasing both its therapeutic effects and potential toxicity. pharmacompass.com This necessitates careful management when these agents are used together.

Pathways of 6-Mercaptopurine Cellular Uptake

The entry of 6-MP into cells is multifaceted, involving a combination of energy-dependent active transport processes, endocytic pathways, and movement through intercellular junctions. nih.govnih.gov Studies utilizing nanomedicine formulations of 6-MP have provided significant insight into these mechanisms, demonstrating that cellular uptake is time-, concentration-, and energy-dependent. nih.govtandfonline.com

Active Transport Processes (Time-, Concentration-, and Energy-Dependent Mechanisms)

The uptake of 6-MP into cells is not a passive process but rather a carrier-mediated active transport system. nih.gov Research has shown that the transport of 6-MP is facilitated at 37°C but does not occur at 0°C, a characteristic feature of carrier-mediated transport rather than simple diffusion. nih.gov The process is dependent on time, concentration, and energy. nih.govscienceopen.com For instance, studies in Caco-2 cells have demonstrated these dependencies, indicating that the transport machinery can become saturated over time and with increasing drug concentration. nih.gov This energy-dependent active transport is crucial for achieving therapeutic intracellular concentrations of the drug. nih.govscienceopen.com

Role of Endocytosis (Caveolae/Lipid Raft, Caveolin, Micropinocytosis)

Endocytosis, a process where cells internalize substances by engulfing them, plays a significant role in the uptake of 6-MP, particularly when formulated in nanomedicines. nih.govtandfonline.com This process is a natural biological mechanism for cellular uptake of genetic material and other substances. naturesurbaines.fr Key endocytic pathways involved include those mediated by caveolae/lipid rafts, caveolin, and micropinocytosis. nih.govtandfonline.com Pharmacological inhibition of these pathways has been shown to reduce the internalization of 6-MP nanomedicines. For example, MβCD (a caveolin/lipid raft inhibitor), Dynasore (a blocker of clathrin and caveolin-mediated endocytosis), and EIPA (an inhibitor of micropinocytosis) have all been observed to decrease the uptake of 6-MP nanomedicines. nih.gov

Paracellular Transport Mechanisms

Paracellular transport, the movement of substances through the junctions between adjacent cells, is another pathway for 6-MP absorption. nih.govnih.gov Studies involving 6-MP nanomedicines have shown that they can influence the distribution and expression of zona occludens-1 (ZO-1), a key protein in tight junctions. nih.govtandfonline.com This suggests that 6-MP formulations can modulate the permeability of the intestinal epithelium, thereby enhancing paracellular drug transport. nih.gov

Involvement of Membrane Transporters in 6-Mercaptopurine Disposition

The intracellular concentration of 6-MP is tightly regulated by a variety of membrane transporters that facilitate both its entry into and exit from cells. These transporters belong to families such as the ATP-binding cassette (ABC) transporters. nih.govnih.gov

Multidrug Resistance-Associated Protein 4 (MRP4)

Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4, is a key efflux transporter that actively pumps 6-MP and its metabolites out of cells. nih.govtandfonline.com This action can reduce the intracellular accumulation and therapeutic efficacy of the drug. tandfonline.com Upregulation of MRP4 has been associated with 6-MP resistance. tandfonline.com Conversely, inhibiting MRP4 function leads to increased intracellular accumulation of 6-MP. tandfonline.com The transporter plays a vital role in the transmembrane trafficking of 6-MP, and polymorphisms in the MRP4 gene have been linked to variations in patient tolerance to 6-MP therapy. nih.govtandfonline.com Research has also shown that MRP4 contributes to the efflux of 6-MP in various cell models, though other transporters may be more efficient in this role under certain conditions. drugbank.comresearchgate.net

P-glycoprotein (P-gp/MDR1) and Other ATP-Binding Cassette (ABC) Transporters

P-glycoprotein (P-gp/MDR1), a member of the ABC superfamily, is another important efflux pump implicated in 6-MP resistance. nih.gov Overexpression of P-gp can lead to decreased intracellular accumulation of 6-MP and its metabolites by actively transporting them out of the cell. nih.govnih.gov This mechanism has been identified as a critical factor in acquired resistance to 6-MP in certain cancer cell lines. nih.govnih.gov

Other members of the ABC transporter family are also involved in 6-MP disposition. For example, Multidrug Resistance-Associated Protein 5 (MRP5/ABCC5) has been identified as a transporter of 6-MP and its analogues. nih.govmdpi.com The Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC43A3 gene, has been shown to be a key player in both the influx and efflux of 6-MP. drugbank.comresearchgate.net

Table 1: Key Membrane Transporters Involved in 6-Mercaptopurine Disposition

| Transporter | Gene | Family | Function | Impact on 6-MP |

|---|---|---|---|---|

| MRP4 | ABCC4 | ABC | Efflux | Decreases intracellular concentration nih.govtandfonline.com |

| P-gp | ABCB1 | ABC | Efflux | Decreases intracellular concentration nih.govnih.gov |

| MRP5 | ABCC5 | ABC | Efflux | Contributes to efflux nih.govmdpi.com |

| ENT1 | SLC43A3 | SLC | Influx/Efflux | Facilitates bidirectional transport drugbank.comresearchgate.net |

Table 2: Compounds Mentioned in the Article | Compound Name | | | :--- | | 6-Mercaptopurine | | 6-Thiouric acid | | 6-Thioguanine (B1684491) nucleotides | | 6-Methylmercaptopurine | | Allopurinol | | Methotrexate | | Adenine | | Guanine | | Hypoxanthine | | Thioinosinic acid | | 6-methylthioinosine 5′-monophosphate | | Azathioprine |

Mechanisms of Acquired Resistance to 6 Mercaptopurine in Cellular Models

Genetic Drivers of 6-Mercaptopurine (B1684380) Resistance

Genetic alterations are a primary cause of resistance to 6-MP, affecting the drug's metabolism and its interaction with cellular targets.

Somatic activating mutations in the NT5C2 gene are a frequent cause of acquired resistance to thiopurines, such as 6-mercaptopurine. nih.govnih.gov These mutations are commonly found in relapsed ALL, with some studies reporting their presence in over 35% of early relapse cases. nih.govaacrjournals.org The NT5C2 enzyme plays a role in nucleotide homeostasis by dephosphorylating inosine (B1671953) monophosphate (IMP). nih.gov

Mutant NT5C2 proteins exhibit increased 5'-nucleotidase activity, which leads to the enhanced dephosphorylation and degradation of thiopurine nucleotides, the active metabolites of 6-MP. nih.govaacrjournals.org This increased enzymatic activity shows a preference for thiopurine metabolites over endogenous purine (B94841) nucleotides. nih.govaacrjournals.org By inactivating these metabolites, the mutations reduce the cytotoxic effects of the drug on leukemia cells. nih.gov The presence of these mutations can lead to early relapse, sometimes even during ongoing thiopurine therapy. nih.gov

| NT5C2 Mutation | Effect on Enzyme Activity | Impact on 6-MP Resistance |

| p.R39Q | Increased 5'-nucleotidase activity | Confers resistance to 6-MP |

| p.R238W | Increased 5'-nucleotidase activity | Confers resistance to 6-MP |

| p.R367Q | Increased 5'-nucleotidase activity | Confers resistance to 6-MP |

| K359Q | Constitutively active, reconfigures catalytic center | Drives resistance to 6-MP nih.gov |

| L375F | Constitutively active, reconfigures catalytic center | Drives resistance to 6-MP nih.gov |

| Q523X | Loss of C-terminal acidic tail, restraining activation | Drives resistance to 6-MP nih.gov |

This table summarizes key activating mutations in the NT5C2 gene and their role in 6-mercaptopurine resistance.

The TPMT gene encodes for the enzyme thiopurine S-methyltransferase, which is crucial for the metabolism of 6-mercaptopurine. nih.gov Genetic polymorphisms in the TPMT gene can lead to variations in enzyme activity, which in turn affects both the efficacy and toxicity of 6-MP. nih.govacco.org

Individuals can be categorized based on their TPMT genotype:

Normal or high activity (homozygous wild-type): Comprising about 90% of the population, these individuals metabolize 6-MP at a normal rate. acco.org

Intermediate activity (heterozygous): Approximately 10% of people have one variant and one normal allele, leading to reduced TPMT activity. acco.org

Low or deficient activity (homozygous variant): About 1 in 300 individuals have two variant alleles, resulting in very low or no TPMT activity. acco.org

Low or intermediate TPMT activity can lead to the accumulation of high levels of active thioguanine nucleotide metabolites, which can cause severe myelosuppression. nih.govacco.org While this can increase the drug's toxicity, it doesn't typically represent a mechanism of resistance. However, variations in TPMT are a key factor in patient-specific responses to 6-MP. frontiersin.org Several variant alleles have been identified, with TPMT3A, TPMT3C, and TPMT*2 being among the most common that result in decreased enzyme activity. frontiersin.orgnih.gov The frequency of these polymorphisms can vary among different ethnic populations. frontiersin.org

| TPMT Allele | Genotype | Enzyme Activity | Impact on 6-MP Metabolism |

| Wild-type | Homozygous | Normal/High | Normal metabolism |

| Heterozygous | One variant allele | Intermediate | Reduced metabolism, higher active metabolites |

| Homozygous Variant | Two variant alleles | Low/Deficient | Severely reduced metabolism, very high active metabolites |

This table outlines the impact of TPMT gene polymorphisms on enzyme activity and 6-mercaptopurine metabolism.

Preclinical Research Models and Methodologies for 6 Mercaptopurine Investigation

In Vivo Animal Models in 6-Mercaptopurine (B1684380) Research

In vivo animal models are indispensable for studying the systemic effects, pharmacokinetics, and therapeutic efficacy of 6-mercaptopurine in a whole-organism context. These models allow for the investigation of complex biological responses that cannot be fully recapitulated in in vitro systems.

Rodent models, particularly mice and rats, are the most commonly used animal models in 6-mercaptopurine research. nih.govsemanticscholar.orgnih.govaacrjournals.org These models have been instrumental in evaluating the anticancer efficacy of 6-MP and its novel formulations, as well as in studying its effects on various physiological systems.

In cancer research, mouse models of acute lymphoblastic leukemia (ALL) have been used to demonstrate the in vivo pharmacodynamic efficacy of 6-MP nanomedicines, which were shown to prolong the survival time of the ALL model mice. nih.gov Transgenic mouse cancer models have also been utilized to show that certain compounds can sensitize tumors to 6-MP, substantially extending survival. nih.gov Furthermore, studies in mice have investigated the effects of 6-mercaptopurine on granulopoiesis, the production of granulocytes. aacrjournals.org Early research also examined the effects of 6-mercaptopurine on mouse sarcoma 180. semanticscholar.org

Rat models have been employed to study the pharmacokinetics of 6-MP and its formulations. For example, Sprague Dawley (SD) rats have been used to investigate the plasma, intestinal, and organ distribution of 6-MP-loaded nanomedicines, which demonstrated improved oral bioavailability and increased absorption in the duodenum. nih.gov Rat models are also valuable for investigating the effects of 6-mercaptopurine on other organ systems, such as the skeletal system. Studies in Wistar rats have shown that 6-MP can inhibit the synthesis and mineralization of bone tissue. nih.gov Additionally, rat models of inflammatory bowel disease (IBD) are used to study the therapeutic effects of 6-MP in this condition. nih.govnih.govwesternsydney.edu.au

While less common, other rodent models like hamsters can also be utilized in preclinical drug development, although specific examples for 6-mercaptopurine were not prominent in the provided search results.

Table 3: Examples of 6-Mercaptopurine Studies in Rodent Models

| Rodent Model | Research Area | Key Findings |

| Mice | Acute Lymphoblastic Leukemia (ALL) | 6-MP nanomedicines prolonged survival time in an ALL mouse model. nih.gov |

| Cancer Chemosensitization | A compound was identified that sensitized tumors to 6-MP, extending survival in a transgenic mouse cancer model. nih.gov | |

| Hematology | The combination of 6-mercaptopurine and allopurinol suppressed granulopoiesis. aacrjournals.org | |

| Rats | Pharmacokinetics | 6-MP-loaded nanomedicines showed improved oral bioavailability and increased duodenal absorption in SD rats. nih.gov |

| Bone Metabolism | 6-MP inhibited bone tissue synthesis and mineralization in Wistar rats. nih.gov | |

| Inflammatory Bowel Disease (IBD) | Used to study the therapeutic mechanisms of 6-MP in colitis. nih.govwesternsydney.edu.au |

Non-Rodent Models (e.g., Dogs, Rabbits)

Non-rodent models, such as dogs and rabbits, have been employed in preclinical research to investigate the pharmacokinetics and specific physiological effects of 6-mercaptopurine (6-MP). These models offer insights into drug metabolism and tissue-specific responses that may be more analogous to human physiology than rodent models in certain contexts.

Canine Models: Studies in dogs have provided valuable pharmacokinetic data for 6-mercaptopurine. In a canine renal transplant model, the systemic clearance and elimination half-life of 6-MP were determined following intravenous administration nih.gov. The research indicated that 6-MP is cleared rapidly from the systemic circulation nih.gov. This study also explored the concept of local drug delivery, demonstrating that intra-arterial infusion into the kidney resulted in a significantly higher local drug concentration and a substantial decrease in systemic drug delivery compared to intravenous administration nih.gov. This suggests a significant first-pass metabolism or removal of 6-MP by the kidney when infused locally nih.gov.

In vitro studies using cryopreserved primary canine hepatocytes have also been conducted to assess the cytotoxic effects of 6-MP. Research showed that incubating these liver cells with 6-mercaptopurine resulted in a time- and concentration-dependent decrease in cell viability avma.orgnih.gov.

| Pharmacokinetic Parameter | Value (Mean +/- SE) |

|---|---|

| Total-Body Clearance | 887 +/- 159 ml/min |

| Elimination Half-Life | 1.4 +/- 0.2 hr |

Rabbit Models: Rabbits have been utilized to study the influence of other drugs on 6-MP pharmacokinetics. One study investigated the effect of allopurinol on 6-MP metabolism. The co-administration of allopurinol was found to double the half-life and the area under the concentration-time curve for 6-MP nih.gov. Correspondingly, the total body clearance of 6-MP was decreased by half, and the elimination rate constant was reduced approximately threefold nih.gov. These results suggest that allopurinol inhibits the catabolism of 6-MP, thereby increasing its plasma levels and availability to tissues nih.gov.

Another line of research in rabbits involved the development of a novel drug-eluting stent coated with a bioresorbable polymer releasing 6-MP nih.gov. In this model, the 6-MP eluting stent was shown to reduce the formation of neointima, the thickening of the innermost layer of a blood vessel, which can occur after stent implantation nih.gov. The study also noted a significant reduction in inflammation in the vessel wall nih.gov. Histological studies on rabbits have also shown that administration of 6-MP can produce degenerative changes in salivary glands, including disarrangement of acini and atrophy of striated ducts researchgate.net.

| Pharmacokinetic Parameter (6-MP) | Effect of Allopurinol Co-administration |

|---|---|

| Half-life | ~2-fold increase |

| Area under the concentration-time curve | ~2-fold increase |

| Total Body Clearance | ~2-fold decrease |

| Elimination Rate Constant | ~3-fold decrease |

Patient-Derived Xenograft (PDX) Models in Leukemia Research

Patient-derived xenograft (PDX) models, which involve implanting tumor cells from a patient into an immunodeficient mouse, are recognized as highly clinically relevant preclinical models nih.gov. They are valuable for studying the pathobiology of acute leukemia and for screening novel therapeutic targets because they closely maintain the heterogeneity and genetic characteristics of the original patient's tumor nih.govspandidos-publications.com.

In the context of 6-mercaptopurine research, PDX models of pediatric acute lymphoblastic leukemia (ALL) have been used to evaluate therapeutic strategies. A significant study investigated the co-administration of allopurinol with a reduced dose of 6-MP, comparing it to full-dose 6-MP monotherapy nih.govsemanticscholar.orghaematologica.org. The results demonstrated that the lifespan of mice in the combination therapy group was comparable to that of the monotherapy group haematologica.org.

Crucially, this research in PDX models highlighted a significant shift in thiopurine metabolism with the addition of allopurinol. There was a notable increase in the levels of DNA-incorporated thioguanine (DNA-TG), the active metabolites associated with the antileukemic effect of 6-MP nih.govhaematologica.org. For instance, in one analysis, allopurinol co-treatment led to a 3.4-fold increase in DNA-TG levels in bone marrow nih.gov. This metabolic shift supports the potential for allopurinol to optimize 6-MP therapy nih.govhaematologica.org.

Furthermore, the study evaluated the leukemia burden in the spleen and bone marrow of the PDX models. In one specific PDX model, the spleen size and weight were smaller in the combination therapy group than in the monotherapy group nih.govhaematologica.org. The proportion of leukemia cells in both the spleen and bone marrow was also lower in the combination group, indicating a potent antileukemic effect nih.gov. These findings underscore the utility of PDX models in providing preclinical evidence to refine therapeutic approaches for leukemia nih.govresearchgate.net.

| Metabolite | Tissue | Effect of Allopurinol Co-treatment |

|---|---|---|

| DNA-incorporated thioguanine (DNA-TG) | Bone Marrow | 3.4-fold increase |

| 6-methylmercaptopurine (B131649) (6-MMP) | Red Blood Cells | Reduced levels |

| Parameter (in PDX-5611 model) | Observation in Combination Therapy vs. Monotherapy |

|---|---|

| Spleen Size & Weight | Smaller |

| Leukemia Burden (Spleen) | Lower |

| Leukemia Burden (Bone Marrow) | Lower |

Synthesis and Design of 6 Mercaptopurine Analogues and Derivatives for Research

Chemical Synthesis Methodologies for 6-Mercaptopurine (B1684380) Analogues

The synthesis of 6-mercaptopurine analogues involves a variety of chemical strategies to modify the core purine (B94841) structure. These modifications are designed to alter the compound's biological activity, selectivity, and pharmacokinetic properties.

Derivatization Strategies (e.g., Asymmetrical Disulfides, Heterocyclic Substitutions)

One key derivatization strategy involves the synthesis of asymmetrical disulfides. This approach aims to enhance the therapeutic efficacy of 6-mercaptopurine. A notable example is the synthesis of novel antitumor agents from 6-mercaptopurine by introducing a heterocyclic substituted 1,2,4-triazole-sulfhydryl moiety at the sulfhydryl group. In this method, a series of s-Triazole derivatives with various alkyl and aralkyl substituents are synthesized as functionalized side chains of the disulfide derivative, using 1-chloro-benzotriazole as an oxidizing agent researchgate.net. The resulting asymmetrical disulfides have shown improved therapeutic efficacy in preliminary studies researchgate.net.

Another important strategy is the introduction of heterocyclic substitutions. For instance, new derivatives of 6-mercaptopurine have been synthesized with a 1,3-benzothiazole-2-amine moiety. The combination of the purine nucleus, known for its wide range of biological activities including antiviral and antitumor effects, with the pharmacologically active 1,3-benzothiazole ring system is a common drug design strategy known as hybridization.

S-allylthio derivatives of 6-mercaptopurine represent another class of analogues. These compounds can be synthesized to create prodrugs that exhibit enhanced cell permeability due to their increased hydrophobicity. Once inside the cell, they can react with glutathione (B108866) to release the active 6-mercaptopurine nih.gov.

Synthesis of Nucleoside Analogues (e.g., 2'-Deoxyribofuranosides)

The synthesis of nucleoside analogues, such as 2'-deoxyribofuranosides of 6-mercaptopurine, is another important area of research. These modifications can significantly impact the drug's mechanism of action and metabolic pathway. A facile method for the synthesis of 6-mercaptopurine 2'-deoxyriboside has been reported, which has shown antitumor activities nih.gov.

The synthesis of these analogues often involves multiple steps. For example, 2'-deoxyinosine (B131508) can be converted to 6-chloropurine (B14466) 2'-deoxyriboside. This intermediate can then undergo a displacement reaction with a hydrosulfide (B80085) to yield 6-mercaptopurine 2'-deoxyriboside.

Prodrug Design and Evaluation in Preclinical Models

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of 6-mercaptopurine prodrugs aims to improve its pharmacokinetic properties, such as absorption and distribution, and to enhance its site-specific delivery.

S-(6-purinyl)-L-cysteine as a Prodrug Candidate

S-(6-purinyl)-L-cysteine is a promising prodrug candidate of 6-mercaptopurine. It has been investigated for its potential as a kidney-selective prodrug. The rationale behind this approach is to exploit the high activity of the enzyme cysteine conjugate β-lyase in the kidneys to selectively release 6-mercaptopurine at the target site.

In preclinical studies, the in vitro and in vivo metabolism of S-(6-purinyl)-L-cysteine has been examined. Using renal subcellular fractions, 6-mercaptopurine was identified as a metabolite. The enzymatic formation of 6-mercaptopurine was found to be dependent on incubation time, substrate concentration, and protein concentration. Furthermore, the reaction was inhibited by aminooxyacetic acid, an inhibitor of renal β-lyase. When administered to rats, metabolites of 6-mercaptopurine, including 6-methyl-mercaptopurine and 6-thiouric acid, were detected in the kidney, liver, and plasma.

Structure-Activity Relationship Studies of 6-Mercaptopurine Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the rational design of more potent and selective analogues.

For 6-mercaptopurine, SAR studies have explored the impact of various substitutions on its activity. General findings indicate that the introduction of a hydrophobic substituent at the 6th position can increase the drug's activity gpatindia.com. Conversely, substitutions at the 2nd position may not significantly alter or may even decrease the activity, depending on the nature of the substituent gpatindia.com.

More specific studies have provided quantitative data on the antiproliferative effects of different analogues. For example, the antiproliferative activity of S-allylthio derivatives of 6-mercaptopurine has been tested on various human leukemia and monolayer cell lines nih.gov. These studies have shown that the new prodrugs inhibit cell proliferation and induce apoptosis more efficiently than the parent molecule nih.gov.

Below is a table summarizing the cytotoxic activities of some 6-mercaptopurine derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) | HepG2 | 6.09 µg/mL |

| A2780 | - | |

| Compound 3 | CLL-119 | - |

| Compound 5 | CLL-119 | - |

| Compound 8 | CLL-119 | - |

Advanced Analytical Methodologies for 6 Mercaptopurine and Metabolite Research

Chromatographic Techniques for 6-Mercaptopurine (B1684380) and Metabolite Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced variations, stands as the cornerstone for the separation and quantification of 6-mercaptopurine and its key metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP). omicsonline.org These techniques are indispensable for relating the levels of these metabolites to pharmacological outcomes. omicsonline.org

Reverse-phase HPLC with UV detection is a widely employed method for the determination of 6-mercaptopurine. scielo.br Method development focuses on optimizing separation efficiency, peak shape, and analysis time. A common approach involves using a C18 column with a mobile phase consisting of an organic modifier, like acetonitrile, and an aqueous buffer, such as sodium acetate. scielo.br The pH of the mobile phase is a critical parameter, with a pH of 6.8 noted to provide optimal elution and peak shape. scielo.br

Validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure their reliability for research and quality control. omicsonline.orgscielo.br Key validation parameters include:

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components, such as matrix interferents. nih.gov

Linearity: The method demonstrates a linear relationship between the detector response and the analyte concentration over a specified range. For instance, linearity has been established in ranges from 0.01-5 μg/mL for bulk drug analysis and 20-800 pmol/8 x 10⁸ red blood cells (RBCs) for metabolite monitoring. omicsonline.orgscielo.br

Accuracy: Often determined through recovery studies, accuracy reflects the closeness of the measured value to the true value. Mean recovery percentages for 6-MP and its metabolites are typically high, with values reported between 87.8% and 119.1%. omicsonline.orgnih.govresearchgate.netresearchgate.net

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), this parameter measures the degree of scatter between a series of measurements. Coefficients of variation are generally required to be below 15%. nih.govresearchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For 6-MP, LOD and LOQ have been reported as low as 17 ng/mL and 52 ng/mL in pharmaceutical analysis, and 6 pmol/8 x 10⁸ RBCs and 20 pmol/8 x 10⁸ RBCs in biological samples. omicsonline.orgscielo.br

The following table summarizes parameters from various validated HPLC methods for 6-mercaptopurine analysis.

| Parameter | Method 1 (Bulk Drug) scielo.br | Method 2 (RBC Metabolites) nih.govresearchgate.net | Method 3 (Oral Suspension) researchgate.netbenthamdirect.com |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Radialpack Resolve C18 | Eclipse plus® C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M Sodium Acetate (10:90 v/v) | Methanol:Water with 100 mM Triethylamine (7.5:92.5, v/v) | Acetonitrile and aqueous acetic acid solution (gradient) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection Wavelength | 324 nm | 322 nm (for 6-MP) | 324 nm |

| Retention Time | 3.25 min | 6.0 min | 5.12 min |

| Linearity Range | 0.01 - 5.0 µg/mL | Not Specified | 1.6 - 2.4 µg/mL |

| LOD | 17 ng/mL | 3 pmol/8 x 10⁸ RBCs | 3.6 ng/mL |

| LOQ | 52 ng/mL | 10 pmol/8 x 10⁸ RBCs | 12 ng/mL |

For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become an invaluable tool. nih.gov This technique offers shorter run times, typically around 5 minutes, and allows for the quantification of multiple analytes simultaneously. nih.govmdpi.com It is especially useful for analyzing metabolites in samples with limited volume, such as dried blood spots (DBS). nih.govresearchgate.net

The method involves separating the compounds using UPLC, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor ions are selected and fragmented, and the resulting product ions are monitored, providing high selectivity. researchgate.net For example, the mass transition (m/z) for 6-MP is often monitored as 153.09 > 119.09. nih.govresearchgate.net

Validation of UPLC-MS/MS methods demonstrates excellent linearity over concentration ranges such as 25.5–1020 ng/mL for 6-MP and its metabolites. nih.govmdpi.com The lower limit of quantification (LLOQ) can be as low as 25.5 ng/mL for 6-MP and its metabolite 6-MMP. mdpi.com This sensitivity allows for the quantification of active metabolites in patient samples, where concentrations can range from 29 to 429 pmol/8 x 10⁸ erythrocytes for 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.gov

| Parameter | UPLC-MS/MS Method for DBS nih.govmdpi.comresearchgate.net |

| Separation Column | C18 Acquity® 1.7 µm (2.1 mm x 100 mm) researchgate.net |

| Mobile Phase | 0.2% Formic acid in water and 0.1% Formic acid in acetonitrile-methanol (gradient) |

| Flow Rate | 0.2 mL/min |

| Run Time | ~5.0 min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Mass Transitions (m/z) | 6-MP: 153.09 > 119.096-MMP: 167.17 > 126.036-TGMP: 380.16 > 168.00 |

| Linearity Range | 25.5 - 1020 ng/mL (for 6-MP and 6-MMP) |

| LLOQ | 25.5 ng/mL (for 6-MP and 6-MMP) |

Spectrophotometric and Titrimetric Analyses for Research Applications

While chromatographic methods are dominant, spectrophotometric and titrimetric analyses have also been reviewed for the determination of 6-mercaptopurine in research settings. nih.gov

A simple and sensitive spectrophotometric method has been developed based on the reduction of iron(III) to iron(II) by the hydrosulfuryl group (-SH) of the 6-mercaptopurine molecule in an acidic medium. researchgate.net The resulting iron(II) then reacts with potassium ferricyanide (B76249) to form a soluble Prussian blue complex (KFeIII[FeII(CN)6]). The absorbance of this blue complex is measured spectrophotometrically, with a maximum absorption wavelength (λmax) at 755 nm. The concentration of 6-MP is determined indirectly from the absorbance of the Prussian blue. researchgate.net This method has shown good linearity in the concentration range of 0.4120–2.884 µg/mL with a high correlation coefficient (r = 0.9991). researchgate.net

Titrimetric methods, such as potentiometric titration using iodine as a titrant, have also been explored for related mercaptopurine compounds and could be applicable in specific research contexts for quantifying the thiol group. researchgate.net

| Parameter | Spectrophotometric Method researchgate.net |

| Principle | Formation of Prussian blue complex |

| Reagents | Fe(III)-Potassium Ferricyanide System |

| Maximum Wavelength (λmax) | 755 nm |

| Linearity Range | 0.4120 - 2.884 µg/mL |

| Linear Regression Equation | A = 0.0411 + 0.1462C (µg/mL) |

| Correlation Coefficient (r) | 0.9991 |

Mass Spectrometry Applications in 6-Mercaptopurine Research

Mass spectrometry (MS) is a powerful analytical technique used for both the qualitative and quantitative analysis of 6-mercaptopurine and its metabolites. nih.gov It can be coupled with gas chromatography (GC-MS) or, more commonly, liquid chromatography (LC-MS).

GC-MS analysis can be used for structural confirmation. In such studies, 6-mercaptopurine typically shows a parent molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 152, which corresponds to its molecular weight. researchgate.net

The most significant application of MS in this field is its use as a detector for LC, particularly in the tandem MS (MS/MS) configuration, as described in the UPLC-MS/MS section. The high selectivity of tandem mass spectrometry is achieved by monitoring specific fragmentation patterns (transitions) for each compound. This allows for accurate quantification even at very low concentrations in complex biological fluids, overcoming matrix effects that can interfere with other detectors. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

| 6-Mercaptopurine (6-MP) | 152 | - | GC-MS | researchgate.net |

| 6-Mercaptopurine (6-MP) | 153.09 | 119.09 | UPLC-MS/MS | nih.govresearchgate.net |

| 6-Methylmercaptopurine (6-MMP) | 167.17 | 126.03 | UPLC-MS/MS | nih.govresearchgate.net |

| 6-Thioguanosine-5'-monophosphate (6-TGMP) | 380.16 | 168.00 | UPLC-MS/MS | nih.govresearchgate.net |

| 6-Thioguanine (6-TG) | - | - | UPLC-MS/MS | nih.gov |

Novel Delivery Systems and Formulations for 6 Mercaptopurine Research Applications

Nanomedicine-Based Delivery Strategies for 6-Mercaptopurine (B1684380)

Nanomedicine offers promising avenues for improving the delivery of anticancer agents like 6-MP. By encapsulating the drug within nano-sized carriers, it is possible to overcome biological barriers, protect the drug from premature degradation, and control its release profile.

Poly(lactide-co-glycolide) (PLGA) is a biodegradable and biocompatible polymer approved by the Food and Drug Administration (FDA) that has been extensively studied for drug delivery applications semanticscholar.orgnih.gov. PLGA nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, offering a versatile platform for 6-MP delivery nih.gov.

Researchers have successfully formulated 6-MP-loaded PLGA nanomedicines (6-MPNs) using a double-emulsion solvent evaporation method semanticscholar.orgresearchgate.net. These nanoparticles are typically spherical and uniform in size, with a high encapsulation efficiency nih.govsemanticscholar.org. The in vitro release profile of these 6-MPNs often shows a biphasic pattern: an initial burst release followed by a sustained release phase over an extended period nih.govsemanticscholar.org. This controlled release can be modulated by altering the polymer's molecular weight and composition semanticscholar.org. Studies have shown that PLGA encapsulation can significantly improve the oral bioavailability of 6-MP, leading to enhanced anticancer efficacy in preclinical models nih.govsemanticscholar.orgresearchgate.net. For instance, in a study involving Jurkat cells (a human T leukemia cell line), 6-MP-loaded PLGA nanoparticles demonstrated improved cytotoxicity compared to the free drug nih.govsemanticscholar.org.

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Formulation Method | Double-emulsion solvent evaporation | Allows for high encapsulation efficiency of 6-MP. | semanticscholar.orgresearchgate.net |

| Particle Characteristics | Spherical shape, uniform size | Ensures consistent drug delivery properties. | nih.gov |

| In Vitro Release | Biphasic pattern (initial burst followed by sustained release) | Provides both immediate and long-term therapeutic effects. | nih.govsemanticscholar.org |

| Bioavailability | Improved oral bioavailability | Enhances the amount of drug reaching the systemic circulation. | nih.govsemanticscholar.org |

| In Vitro Efficacy | Enhanced cytotoxicity in Jurkat cells | Suggests improved anticancer activity at the cellular level. | nih.govsemanticscholar.org |

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that have gained attention as a drug delivery system due to their high drug loading capacity, stability, and biocompatibility nih.govnih.gov. NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that can accommodate more drug molecules and prevent drug expulsion during storage nih.govnih.govsamipubco.com.

For 6-mercaptopurine, NLCs have been developed to enhance its low oral bioavailability samipubco.com. Using a modified melt-emulsification technique, researchers have successfully incorporated 6-MP into NLCs (6-MP-NLCs) samipubco.com. These formulations exhibit nanometric dimensions, a high encapsulation efficiency, and good physical stability samipubco.com. Characterization studies have shown that 6-MP exists in an amorphous state within the lipid matrix of the NLCs samipubco.com. The in vitro release profile of 6-MP-NLCs typically demonstrates a burst release followed by a sustained release pattern samipubco.com. Preclinical studies have indicated that oral administration of 6-MP-NLCs can significantly improve the drug's bioavailability samipubco.com.

| Characteristic | Finding | Reference |

|---|---|---|

| Particle Size | 124.5 ± 2.3 nm | samipubco.com |

| Polydispersity Index (PDI) | 0.386 ± 0.011 | samipubco.com |

| Zeta Potential | -25.5 ± 0.64 mV | samipubco.com |

| Encapsulation Efficiency | 87.33 ± 0.08% | samipubco.com |

Smart Biocompatible Carriers for Controlled Release of 6-Mercaptopurine (e.g., Hydroxy Double Salts)

Smart biocompatible carriers are designed to release their drug payload in response to specific physiological triggers, such as changes in pH. This targeted release mechanism can enhance the drug's therapeutic index by concentrating its effect at the site of action while minimizing exposure to healthy tissues.

Hydroxy double salts (HDSs) are layered materials that have emerged as potential carriers for controlled drug release nih.govresearchgate.net. These materials are considered biocompatible and can be synthesized to exhibit pH-responsive properties nih.govresearchgate.net. For 6-mercaptopurine, HDSs have been investigated as a carrier to achieve targeted release in the acidic tumor microenvironment nih.govresearchgate.net.

Research has demonstrated that HDSs can be synthesized and effectively loaded with 6-MP nih.govresearchgate.net. The release of 6-MP from these HDS carriers is highly dependent on the pH of the surrounding medium. Studies have shown that the drug is not released in an environment that mimics the pH of healthy human tissues (pH 7.4) nih.govresearchgate.net. However, upon exposure to an acidic environment, similar to that found around cancer cells, the drug is effectively released nih.govresearchgate.netresearchgate.net. This pH-triggered release is a key feature of this "intelligent" drug carrier system researchgate.net.

The interaction between the drug and the carrier is crucial for stable encapsulation and controlled release. In the case of HDSs, the drug is retained on the carrier surface through coordination interactions nih.gov. Specifically, the sulfur atom in the 6-mercaptopurine molecule can form coordination bonds with metal ions, such as zinc, within the HDS structure nih.govresearchgate.net.

This drug-carrier interaction ensures that the drug is evenly distributed on the surface of the carrier and is stably held until a specific trigger, like a change in pH, disrupts the bond and facilitates its release nih.govresearchgate.net. The ability of mercaptopurine to form coordination bonds with various transition metals has been previously established and is a key principle in the design of these smart delivery systems researchgate.net.

Evaluation of Novel Delivery Systems in Preclinical Models

The efficacy of these novel delivery systems is evaluated through a series of preclinical studies using both in vitro and in vivo models. These evaluations are critical for determining the potential of these formulations for future clinical applications.

For PLGA-based nanomedicines of 6-MP, preclinical evaluations have demonstrated their potential to enhance anticancer efficacy. In vitro studies using human T leukemia cells (Jurkat cells) have shown that 6-MPNs can improve cytotoxicity compared to the free drug nih.govsemanticscholar.org. Pharmacokinetic studies in rats have revealed that oral administration of 6-MPNs leads to improved bioavailability nih.govsemanticscholar.org. Furthermore, in vivo pharmacodynamics studies in mice models of acute lymphoblastic leukemia (ALL) have shown that 6-MPNs can prolong survival time nih.govsemanticscholar.org.

Similarly, NLC formulations of 6-MP have been evaluated in preclinical models. In vitro cell viability assays have shown that 6-MP-NLCs increase the cytotoxicity against A549 lung cancer cells samipubco.com. Pharmacokinetic studies have also demonstrated a significant improvement in the oral bioavailability of 6-MP when delivered via NLCs samipubco.com.

The preclinical evaluation of HDSs as carriers for 6-MP has also yielded promising results. In vitro studies on human breast (MCF-7) and prostate (DU145) cancer cell lines have confirmed the low cellular toxicity of the HDS carrier itself and the significant cytotoxic effect of the 6-MP-loaded HDS (HDS-MERC) researchgate.net. Interestingly, the study found that coupling with the HDS carrier increased the cytotoxic effect of 6-MP towards DU145 cells researchgate.net.

In Vitro Cytotoxicity and Release Profile Studies

In vitro studies are fundamental in the preclinical assessment of novel 6-mercaptopurine formulations. These experiments provide initial data on the formulation's potential efficacy and drug release characteristics, guiding further development.

Cytotoxicity: The cytotoxic effects of 6-MP delivered via novel nanoformulations have been evaluated in various cancer cell lines. Studies consistently show that these advanced delivery systems can maintain or even enhance the cytotoxic potential of 6-MP. For instance, 6-mercaptopurine-loaded nanomedicines (6-MPNs) have demonstrated improved in vitro cytotoxicity in Jurkat cells, a human T leukemia cell line. semanticscholar.orgtandfonline.com Similarly, liposomal formulations of 6-MP were found to enhance the cytotoxic response in cancer cells, and nanostructured lipid carriers (6-MP-NLCs) increased cytotoxicity in A549 lung cancer cells. samipubco.comnih.gov Research on 6-mercaptopurine-chitosan nanoparticles (6-MP-CNPs) showed dose-dependent cytotoxicity in HT-1080 (fibrosarcoma) and MCF-7 (breast cancer) cell lines. researchgate.net The mechanism often involves enhanced cellular uptake of the nanoparticles, leading to higher intracellular drug concentrations and subsequently, increased apoptosis. nih.govnih.gov

| Formulation | Cell Line | Parameter | Value | Source |

|---|---|---|---|---|

| 6-MP (Free Drug) | HT-1080 | IC₅₀ | 6.14 µM | samipubco.com |

| 6-MP-Chitosan Nanoparticles | HT-1080 | IC₅₀ | 6.74 µM | samipubco.com |

| 6-MP (Free Drug) | MCF-7 | IC₅₀ | 6.44 µM | samipubco.com |

| 6-MP-Chitosan Nanoparticles | MCF-7 | IC₅₀ | 6.85 µM | samipubco.com |

| 6-MP loaded positive charge liposome | HepG2 | Concentration | 5 µg/mL | nih.gov |

| 6-MP (Free Drug) | HepG2 | Concentration | 30 µg/mL | nih.gov |

Release Profile: The in vitro release profile of 6-MP from various nanoformulations is a critical characteristic, typically evaluated using methods like dialysis. semanticscholar.orgscienceopen.com A common finding is a biphasic release pattern, characterized by an initial "burst release" followed by a more gradual, sustained release phase. samipubco.comsemanticscholar.orgtandfonline.com The initial burst is often attributed to the drug adsorbed on the surface of the nanoparticles, while the sustained release is due to the drug encapsulated within the polymer or lipid matrix, which diffuses out slowly over time. researchgate.netscienceopen.com

For example, 6-MP-loaded chitosan (B1678972) nanoparticles (6-MP-CNPs) showed an initial burst release of 30-35% within the first two hours, followed by a slower release, reaching 95% at pH 4.8 within 24 hours. researchgate.net Similarly, 6-MP-loaded nanomedicines (6-MPNs) and nanostructured lipid carriers (6-MP-NLCs) also exhibited this characteristic biphasic release profile. samipubco.comtandfonline.com This controlled-release property is advantageous as it can potentially maintain therapeutic drug levels over an extended period.

| Formulation | Medium (pH) | Time | Cumulative Release (%) | Source |

|---|---|---|---|---|

| 6-MP-Chitosan Nanoparticles | Phosphate Buffer (4.8) | 2 h | ~30-35% | researchgate.net |

| 6-MP-Chitosan Nanoparticles | Phosphate Buffer (4.8) | 24 h | ~95% | researchgate.net |

| 6-MP from FCMP Nanocomposite | Phosphate Buffer (4.8) | 120 min | 93.2% | researchgate.net |

| 6-MP from FCMP Nanocomposite | Phosphate Buffer (7.4) | 70 min | 50.6% | researchgate.net |

In Vivo Bioavailability and Tissue Distribution Studies in Research Animals

Following promising in vitro results, novel 6-MP formulations are evaluated in animal models to determine their pharmacokinetic behavior and distribution within a biological system.

Bioavailability: A primary goal of nanoformulations is to enhance the oral bioavailability of 6-MP. nih.gov Pharmacokinetic studies in Sprague Dawley (SD) rats have shown that 6-MP-loaded nanomedicines (6-MPNs) significantly improve key bioavailability parameters compared to a standard 6-MP suspension (6-MPCs). nih.govnih.gov Specifically, the peak plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, were substantially higher in rats administered the nanoformulation. nih.govtandfonline.comnih.gov For example, one study found that the AUC for the 6-MPNs group was 147.3 ± 42.89 µg/L·h, significantly higher than the 70.31 ± 18.24 µg/L·h observed in the 6-MPCs group. nih.govnih.gov This enhancement is attributed to factors such as improved drug solubility and increased absorption through various mechanisms, including active transport and paracellular pathways. nih.govnih.gov

| Formulation | Parameter | Value | Source |

|---|---|---|---|

| 6-MP Nanomedicines (6-MPNs) | Cₘₐₓ | 128.10 ng/mL | nih.gov |

| 6-MP Suspensions (6-MPCs) | Cₘₐₓ | 44.03 ng/mL | nih.gov |

| 6-MP Nanomedicines (6-MPNs) | AUC | 147.3 ± 42.89 µg/L·h | nih.govnih.gov |

| 6-MP Suspensions (6-MPCs) | AUC | 70.31 ± 18.24 µg/L·h | nih.govnih.gov |

| 6-MP Nanomedicines (6-MPNs) | Tₘₐₓ | 0.81 ± 0.53 h | nih.gov |

| 6-MP Suspensions (6-MPCs) | Tₘₐₓ | 1.50 ± 0.56 h | nih.gov |

Tissue Distribution: Tissue distribution studies in research animals reveal where the drug accumulates after administration. In studies with SD rats, orally administered 6-MPNs led to increased absorption in the duodenum. tandfonline.comnih.gov After administration of either 6-MPNs or 6-MPCs, the drug was rapidly distributed to intestinal tissues, with concentrations peaking at 10 minutes. nih.gov The highest distribution of 6-MP was observed in the ileum, followed by the jejunum, duodenum, and colon. nih.gov When examining major organs, the highest concentrations of 6-MP were found in the spleen, followed by the bone marrow, kidney, liver, lung, and heart. nih.gov Notably, some studies indicate that while nanoformulations can improve intestinal absorption, there may not be a significant difference in the distribution of 6-MP in major organs between the nanoformulation and control groups. nih.gov Other research in mice has focused on the role of specific transporters, such as SLC43A3, in the absorption and tissue distribution of 6-MP, finding that the absence of this transporter dramatically reduces gastrointestinal absorption and the levels achieved in peripheral tissues like the heart and lungs. nih.gov

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of action of 6-mercaptopurine sodium salt in inhibiting nucleic acid synthesis?

- 6-Mercaptopurine (6-MP) sodium salt acts as an antimetabolite by mimicking endogenous purines. It is incorporated into DNA and RNA during replication, causing chain termination and inhibiting de novo purine synthesis. Its active metabolite, 6-thio-dGTP, disrupts DNA repair mechanisms and triggers apoptosis in rapidly dividing cells, such as leukemic lymphocytes . Methodologically, researchers can validate this mechanism using radiolabeled 6-MP to track incorporation into nucleic acids via autoradiography or liquid scintillation counting .

Q. How is 6-mercaptopurine sodium salt structurally characterized in crystallographic studies?

- X-ray crystallography reveals that 6-MP monohydrate forms a planar purine ring system with a sulfur atom at position 5. The sodium salt enhances solubility due to ionic dissociation in aqueous media. Key studies (e.g., Acta Crystallogr. Sect. B, 1969) use single-crystal diffraction to resolve hydrogen-bonding networks between the thiol group and water molecules, critical for understanding its stability and reactivity .

Q. What analytical methods are validated for quantifying 6-mercaptopurine sodium salt in biological matrices?

- Titrimetric methods (e.g., silver nitrate potentiometry), UV-Vis spectrophotometry (λmax = 322 nm), and HPLC with UV detection are commonly employed. For example, Nikolić and Velašević (1990) optimized potentiometric titration using chloramine-T for precise quantification in tablets and pure samples . Researchers should validate these methods against ISO guidelines for sensitivity (LOD < 0.1 µg/mL) and specificity in complex matrices like plasma .

Advanced Research Questions

Q. How can researchers design experiments to improve the solubility and bioavailability of 6-mercaptopurine sodium salt?

- Co-crystallization with coformers like isonicotinamide (studied by Wang et al., 2015) or ionic crosslinking with chitosan (as in Cryst. Growth Des., 2012) enhances solubility. Experimental protocols involve:

- Screening coformers via solvent-drop grinding and phase diagrams.

- Characterizing co-crystals using PXRD and DSC to confirm stability.

- Conducting dissolution testing in simulated gastric fluid (pH 1.2–3.0) to compare bioavailability .

Q. How can contradictory data on 6-MP’s immunosuppressive pathways (e.g., Rac1 GTPase inhibition) be resolved?

- Marinković et al. (2014) reported Rac1 inhibition in endothelial cells, while earlier studies focused on lymphocyte suppression. To reconcile this, researchers should:

- Use cell-specific knockout models (e.g., endothelial vs. lymphocyte Rac1<sup>-/-</sup> mice).

- Perform RNA-seq to identify downstream targets (e.g., PAK1, WAVE2) in different cell types.

- Validate findings with Rac1 inhibitors (NSC23766) in in vitro inflammation assays .

Q. What methodologies enable controlled release of 6-mercaptopurine sodium salt in pH-responsive drug delivery systems?

- Sandomierski et al. (2023) developed a double hydroxyl salt (HDS) carrier that releases 6-MP at tumor pH (≤5.5). Key steps include:

- Synthesizing HDS via coprecipitation and loading 6-MP through ion exchange.

- Characterizing release kinetics using USP Apparatus II (pH 5.5 vs. 7.4 buffers).

- Validating cytotoxicity in cancer cell lines (e.g., DU145) via MTT assays .

Q. How can researchers address conflicting evidence on 6-MP’s carcinogenic risk in long-term studies?

- The IARC (1981) found insufficient data for carcinogenicity classification. To resolve this:

- Use chronic dosing models (e.g., 24-month rodent studies) with histopathological analysis.

- Apply Comet assays to detect DNA damage in non-target tissues (e.g., liver).

- Compare metabolic profiles (via LC-MS) between species to assess translational relevance .

Methodological Considerations

- Experimental Reproducibility : Follow Beilstein J. Org. Chem. guidelines for detailed synthetic protocols, including purity criteria (≥95% by HPLC) and spectral data (1H NMR, HRMS) .

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., Pearson et al., 1995) to aggregate clinical trial data on 6-MP efficacy, adjusting for covariates like thiopurine methyltransferase (TPMT) activity .

- Ethical Compliance : Adhere to IACUC protocols for in vivo studies, particularly when assessing immunosuppression or carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.